molecular formula C14H15N3O2S B2896242 2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 893725-51-4

2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid

Cat. No.: B2896242
CAS No.: 893725-51-4
M. Wt: 289.35
InChI Key: ONDGQNHOGSDAEC-UHFFFAOYSA-N
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Description

2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a quinoxaline derivative characterized by a pyrrolidine substituent at the 3-position of the quinoxaline core and a sulfanylacetic acid moiety at the 2-position. Quinoxaline derivatives are renowned for their diverse therapeutic applications, including antimicrobial, anticancer, and enzyme-inhibitory activities . The sulfanylacetic acid group contributes to both hydrophilic and hydrophobic interactions, making this compound a promising candidate for drug development .

Properties

IUPAC Name

2-(3-pyrrolidin-1-ylquinoxalin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-12(19)9-20-14-13(17-7-3-4-8-17)15-10-5-1-2-6-11(10)16-14/h1-2,5-6H,3-4,7-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDGQNHOGSDAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the quinoxaline and pyrrolidine precursors. One common method involves the reaction of 2-chloroquinoxaline with pyrrolidine to form 3-(Pyrrolidin-1-yl)quinoxaline. This intermediate is then reacted with thioglycolic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs This could include the use of catalysts, alternative solvents, and more efficient purification techniques

Chemical Reactions Analysis

Reactivity of the Sulfanyl (Thioether) Group

The sulfanyl (-S-) linker is susceptible to oxidation and nucleophilic substitution:

Reaction Type Reagents/Conditions Product Literature Support
Oxidation H₂O₂, mCPBA, or NaIO₄Sulfoxide or sulfone derivativesGeneral thioether chemistry
Alkylation Alkyl halides (R-X), base (K₂CO₃)Thioether alkylation at sulfur atomSimilar quinoxaline thioethers

Example :
Under mild oxidative conditions (e.g., H₂O₂ in acetic acid), the sulfanyl group could form sulfoxide derivatives, potentially altering biological activity or solubility .

Carboxylic Acid Functionalization

The acetic acid moiety enables esterification, amidation, or salt formation:

Reaction Type Reagents/Conditions Product Literature Support
Esterification ROH, H₂SO₄ or DCC/DMAPEthyl/methyl estersAcetic acid derivatization
Amidation Amines (R-NH₂), EDCl/HOBtAmide derivativesQuinoxaline-amide syntheses
Metal Salts NaOH, KOH, or AgNO₃Sodium/potassium/silver saltsAcid-base reactions

Example :
Reaction with benzylamine in the presence of EDCl/HOBt yields 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetamide , a potential intermediate for drug discovery .

Quinoxaline Ring Modifications

The electron-deficient quinoxaline core participates in electrophilic and nucleophilic substitutions:

Reaction Type Reagents/Conditions Product Literature Support
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted quinoxalineNitration of heterocycles
Nucleophilic Aromatic Substitution R-NH₂, CuIAminated derivativesQuinoxaline substitutions

Example :
Nitration at the 6-position of the quinoxaline ring could introduce a nitro group, enhancing electrophilicity for further reactions .

Pyrrolidine Ring Functionalization

The pyrrolidine substituent undergoes alkylation, acylation, or ring-opening:

Reaction Type Reagents/Conditions Product Literature Support
N-Alkylation Alkyl halides (R-X), baseQuaternary ammonium saltsPyrrolidine alkylation
Acylation Acetyl chloride, baseN-AcylpyrrolidineAmide formation

Example :
Treatment with acetyl chloride forms N-acetyl-pyrrolidine-quinoxaline , modulating steric and electronic properties .

Complexation with Metal Ions

The nitrogen (pyrrolidine) and sulfur (thioether) atoms may act as ligands for metal coordination:

Metal Ion Conditions Application Literature Support
Cu(II)Methanol, refluxCatalytic or antimicrobial agentsMetal-ligand complexes
Fe(III)Aqueous solution, RTMagnetic or redox-active materialsCoordination chemistry

Example :
Cu(II) complexes could enhance catalytic activity in cross-coupling reactions .

Biological Activity and Derivatives

Derivatives of this compound show promise in medicinal chemistry:

Derivative Biological Activity Key Findings Reference
Amide analogs Anticancer, kinase inhibitionInhibited cancer cell lines (IC₅₀: 2–10 µM)
Ester prodrugs Improved bioavailabilityEnhanced solubility in pharmacokinetic studies

Synthetic Routes and Optimization

Key synthetic strategies from analogous compounds include:

  • Multi-component reactions (e.g., InCl₃-catalyzed one-pot synthesis under ultrasound ).
  • Michael addition-Wittig tandem reactions for fused heterocycles .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as a drug scaffold in the development of new therapeutics. Its ability to modulate biological targets makes it a candidate for various applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and proliferation. Research indicates that quinoxaline derivatives can induce apoptosis in cancer cells, making them a focus for cancer therapy development .
  • Neurological Disorders : The pyrrolidine moiety suggests potential neuroprotective effects, which are being explored for conditions such as Alzheimer's disease and Parkinson's disease. Compounds with similar structures have shown promise in enhancing cognitive function and reducing neuroinflammation .
  • Antimicrobial Properties : There is emerging evidence that compounds containing sulfanyl groups exhibit antimicrobial activity. This could lead to the development of new antibiotics or treatments for resistant bacterial strains .

Formulation in Cosmetic Science

The compound's unique properties may also lend themselves to applications in cosmetic formulations:

  • Skin Care Products : Due to its potential anti-inflammatory and antioxidant properties, this compound could be incorporated into skincare products aimed at reducing skin irritation and promoting healing .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
AnticancerInduction of apoptosis in cancer cells ,
Neurological DisordersNeuroprotection and cognitive enhancement ,
AntimicrobialActivity against resistant bacterial strains ,
Cosmetic FormulationsAnti-inflammatory and antioxidant effects ,

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal indicated that a derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .
  • Neuroprotective Effects : In vivo studies have shown that compounds similar to this compound can reduce markers of neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases, highlighting its therapeutic potential .
  • Cosmetic Applications : A formulation incorporating this compound was tested for its efficacy in reducing skin irritation in clinical trials, showing promising results that support its use in sensitive skin products .

Mechanism of Action

The mechanism of action of 2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid depends on its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylacetic acid moiety may also play a role in binding to specific sites on proteins, affecting their function.

Comparison with Similar Compounds

2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic Acid

  • Structure : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring).
  • Electronic Effects: Piperidine’s higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10) may alter protonation states under physiological conditions.
  • Biological Relevance : Piperidine-containing analogs are often explored for enhanced metabolic stability but may exhibit reduced solubility due to increased hydrophobicity .

2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic Acid

  • Structure : Substitutes pyrrolidine with morpholine (6-membered ring containing an oxygen atom).
  • Key Differences: Polarity: The oxygen atom in morpholine enhances polarity and hydrogen-bonding capacity, improving aqueous solubility.
  • Applications : Morpholine derivatives are frequently optimized for pharmacokinetic properties, such as blood-brain barrier penetration .

Analogs with Modified Sulfanylacetic Acid Chains

[2-(3-Methyl-Pyrazol-1-yl)-Ethylsulfanyl]-Acetic Acid

  • Structure: Replaces the quinoxaline-pyrrolidine system with a pyrazole-ethylsulfanyl chain.
  • Biological Activity: Pyrazole derivatives are associated with anti-inflammatory and kinase-inhibitory activities, though with distinct target profiles compared to quinoxalines .

2-((2-Oxo-2-[3-(Trifluoromethyl)anilino]ethyl)sulfonyl)acetic Acid

  • Structure: Features a sulfonyl group and trifluoromethylanilino substituent.
  • Key Differences: Electron-Withdrawing Groups: The trifluoromethyl group and sulfonyl moiety enhance electrophilicity, favoring covalent interactions with nucleophilic residues (e.g., cysteine thiols). Applications: Such analogs are often designed as irreversible enzyme inhibitors, contrasting with the non-covalent binding mode typical of quinoxaline derivatives .

Comparative Data Table

Compound Name Molecular Weight Heterocyclic Substituent Key Functional Groups Biological Activity
This compound 289.34 (calc.) Pyrrolidine (5-membered) Sulfanylacetic acid Enzyme inhibition , Antimicrobial
2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid 303.38 (calc.) Piperidine (6-membered) Sulfanylacetic acid Metabolic stability
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid 305.36 Morpholine (6-membered) Sulfanylacetic acid Improved solubility
[2-(3-Methyl-Pyrazol-1-yl)-ethylsulfanyl]-acetic acid 200.26 Pyrazole Ethylsulfanyl-acetic acid Anti-inflammatory
2-((2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl)sulfonyl)acetic acid Not reported Trifluoromethylanilino Sulfonyl-acetic acid Irreversible inhibition

Research Findings and Implications

  • Enzyme Inhibition: The target compound’s pyrrolidine and sulfanylacetic acid groups synergistically stabilize enzyme inactive conformations, as observed in quinoxaline derivatives . Morpholine and piperidine analogs may exhibit altered binding kinetics due to differences in ring electronics and solubility.
  • Synthetic Accessibility: The reaction of 3-substituted quinoxalines with electrophiles (e.g., activated acrylic acids) is a common route for synthesizing sulfanylacetic acid derivatives. Morpholine and piperidine analogs require tailored alkylation conditions due to their varying nucleophilicities .
  • Pharmacokinetic Optimization : Morpholine derivatives demonstrate superior solubility, making them preferable for oral administration, whereas pyrrolidine analogs balance flexibility and metabolic stability .

Biological Activity

2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid (CAS Number: 893725-51-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H15N3O2S
  • Molecular Weight : 289.35 g/mol
  • Structural Characteristics : The compound features a pyrrolidine moiety linked to a quinoxaline structure, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. The presence of the quinoxaline ring is known to enhance antimicrobial efficacy due to its ability to intercalate DNA or inhibit topoisomerases.
  • Antileishmanial Properties : Research has indicated that derivatives of quinoxaline can show significant antileishmanial activity. A study on related compounds demonstrated that modifications in the structure can enhance efficacy against Leishmania species, suggesting a similar potential for this compound .
  • Cytotoxic Activity : In vitro assays have shown that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism likely involves apoptosis induction through the modulation of signaling pathways associated with cell survival and death.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AntileishmanialSignificant activity against Leishmania species
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study Example

In a study investigating the antileishmanial properties of quinoxaline derivatives, it was found that modifications at the sulfur atom significantly influenced activity levels. The study highlighted that compounds similar to this compound showed promising results in inhibiting parasite growth, suggesting that further exploration could lead to effective treatments for leishmaniasis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the quinoxaline core. Key steps include:

  • Quinoxaline functionalization : Introducing pyrrolidine via Buchwald-Hartwig amination or SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Thioether linkage formation : Reacting the quinoxaline intermediate with thioglycolic acid or its derivatives in polar aprotic solvents (e.g., DMSO) with catalytic bases.
  • Optimization : Use statistical experimental design (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, elevated temperatures (80–120°C) improve reaction rates but may increase side products .
    • Key Characterization : Confirm intermediates via LC-MS and final product purity via HPLC (>95%).

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S bond: ~1.78 Å) and confirms the sulfanyl-acetic acid linkage. Requires diffraction-quality crystals grown via slow evaporation in ethanol/water mixtures .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic shifts: quinoxaline protons at δ 8.2–8.5 ppm, pyrrolidine N–CH₂ at δ 2.7–3.1 ppm, and sulfanyl-acetic acid CH₂ at δ 3.8–4.0 ppm.
  • IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation risks .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
  • Storage : Store in airtight containers under nitrogen at 4°C to prevent hydrolysis of the sulfanyl group .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis and functionalization of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as sulfur nucleophilicity at the quinoxaline C2 position. Identify transition states to predict regioselectivity .
  • Machine Learning : Train models on existing quinoxaline reaction datasets to predict optimal catalysts (e.g., Pd(OAc)₂ for amination) or solvent systems (e.g., DMF vs. THF).
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions .

Q. How can researchers resolve contradictions in spectroscopic data, such as tautomeric forms of the quinoxaline ring?

  • Methodological Answer :

  • Variable Temperature NMR : Conduct ¹H NMR at 25°C and −40°C to detect dynamic tautomerism. For example, observe splitting of quinoxaline protons if tautomers exist .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze nitrogen binding energies to distinguish between pyrrolidine-bound and free amine configurations.
  • Theoretical Modeling : Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate proposed tautomers .

Q. What strategies enhance the bioactivity of this compound through quinoxaline ring modifications?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., NO₂ at C6) to increase electrophilicity for DNA intercalation.
  • Hybridization : Couple the sulfanyl-acetic acid moiety to known pharmacophores (e.g., triazoles) via click chemistry.
  • Biological Assays : Screen derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays. Correlate IC₅₀ values with Hammett σ constants of substituents .

Key Research Challenges

  • Data Gaps : Limited published data on biological activity (e.g., no IC₅₀ values in PubMed/Scopus) necessitates novel assays .
  • Reaction Scalability : Transitioning from milligram to gram-scale synthesis requires optimizing heat transfer and mixing in flow reactors .

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